molecular formula C4H9NO B8533048 Aminobutanal

Aminobutanal

Cat. No. B8533048
M. Wt: 87.12 g/mol
InChI Key: FGEPRNXUNITOCW-UHFFFAOYSA-N
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Patent
US05874427

Procedure details

The compounds of Formula (A) are prepared by acid treatment of the addition product of methyl vinyl ketone and an aminobutanal, pentanal, or hexanal dialkylacetal, such as diethyl acetal. The reaction is performed by first dissolving the appropriate aminoacetal in an appropriate solvent, typically diethyl ether at 0° C., and then adding approximately 1.7 equivalents of methyl vinyl ketone. Typically the reaction is allowed to stir at 0° C. for approximately 2 hours before acidification by addition of, or extraction with, aqueous hydrochloric acid. Typically, the organic layer is removed before heating the aqueous layer to approximately 100° C. for 1 hour. The resulting 7-octahydroindolizinone, 2-octahydro-2H-quinolizinone, or 4-(1-azabicyclo[5.4.0]undecan)ones (A) may be isolated from the reaction mixture by adjusting the pH of the solution to alkaline and extracting with a water immiscible solvent such as ethyl acetate or dichloromethane. The compounds recovered may be used directly in subsequent steps or first purified by silica gel chromatography or vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[NH2:6][CH:7](CC)[CH:8]=O.[CH:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH2:14]1[CH:15]2[N:6]([CH2:2][CH2:1][C:3](=[O:4])[CH2:5]2)[CH2:12][CH2:13]1.[CH2:13]1[CH:14]2[N:6]([CH2:3][CH2:5][CH2:16][CH2:15]2)[CH2:7][CH2:8][C:12]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Four
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for approximately 2 hours before acidification by addition of, or
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction with, aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Typically, the organic layer is removed
TEMPERATURE
Type
TEMPERATURE
Details
before heating the aqueous layer to approximately 100° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCN2CCC(CC12)=O
Name
Type
product
Smiles
C1C(CCN2CCCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874427

Procedure details

The compounds of Formula (A) are prepared by acid treatment of the addition product of methyl vinyl ketone and an aminobutanal, pentanal, or hexanal dialkylacetal, such as diethyl acetal. The reaction is performed by first dissolving the appropriate aminoacetal in an appropriate solvent, typically diethyl ether at 0° C., and then adding approximately 1.7 equivalents of methyl vinyl ketone. Typically the reaction is allowed to stir at 0° C. for approximately 2 hours before acidification by addition of, or extraction with, aqueous hydrochloric acid. Typically, the organic layer is removed before heating the aqueous layer to approximately 100° C. for 1 hour. The resulting 7-octahydroindolizinone, 2-octahydro-2H-quinolizinone, or 4-(1-azabicyclo[5.4.0]undecan)ones (A) may be isolated from the reaction mixture by adjusting the pH of the solution to alkaline and extracting with a water immiscible solvent such as ethyl acetate or dichloromethane. The compounds recovered may be used directly in subsequent steps or first purified by silica gel chromatography or vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[NH2:6][CH:7](CC)[CH:8]=O.[CH:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH2:14]1[CH:15]2[N:6]([CH2:2][CH2:1][C:3](=[O:4])[CH2:5]2)[CH2:12][CH2:13]1.[CH2:13]1[CH:14]2[N:6]([CH2:3][CH2:5][CH2:16][CH2:15]2)[CH2:7][CH2:8][C:12]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Four
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for approximately 2 hours before acidification by addition of, or
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction with, aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Typically, the organic layer is removed
TEMPERATURE
Type
TEMPERATURE
Details
before heating the aqueous layer to approximately 100° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCN2CCC(CC12)=O
Name
Type
product
Smiles
C1C(CCN2CCCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874427

Procedure details

The compounds of Formula (A) are prepared by acid treatment of the addition product of methyl vinyl ketone and an aminobutanal, pentanal, or hexanal dialkylacetal, such as diethyl acetal. The reaction is performed by first dissolving the appropriate aminoacetal in an appropriate solvent, typically diethyl ether at 0° C., and then adding approximately 1.7 equivalents of methyl vinyl ketone. Typically the reaction is allowed to stir at 0° C. for approximately 2 hours before acidification by addition of, or extraction with, aqueous hydrochloric acid. Typically, the organic layer is removed before heating the aqueous layer to approximately 100° C. for 1 hour. The resulting 7-octahydroindolizinone, 2-octahydro-2H-quinolizinone, or 4-(1-azabicyclo[5.4.0]undecan)ones (A) may be isolated from the reaction mixture by adjusting the pH of the solution to alkaline and extracting with a water immiscible solvent such as ethyl acetate or dichloromethane. The compounds recovered may be used directly in subsequent steps or first purified by silica gel chromatography or vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[NH2:6][CH:7](CC)[CH:8]=O.[CH:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH3:16]>C(OCC)C>[CH2:14]1[CH:15]2[N:6]([CH2:2][CH2:1][C:3](=[O:4])[CH2:5]2)[CH2:12][CH2:13]1.[CH2:13]1[CH:14]2[N:6]([CH2:3][CH2:5][CH2:16][CH2:15]2)[CH2:7][CH2:8][C:12]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Four
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for approximately 2 hours before acidification by addition of, or
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction with, aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Typically, the organic layer is removed
TEMPERATURE
Type
TEMPERATURE
Details
before heating the aqueous layer to approximately 100° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CCN2CCC(CC12)=O
Name
Type
product
Smiles
C1C(CCN2CCCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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